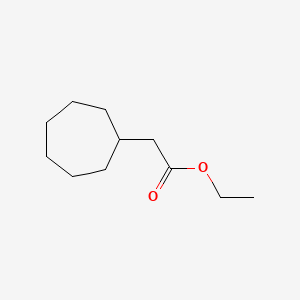
Ethyl cycloheptylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl cycloheptylacetate is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl cycloheptylacetate (CAS No. 80246-70-4) is an organic compound with potential biological activities that have attracted research interest. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is classified as an ester, derived from cycloheptyl acetic acid. Its structural formula can be represented as follows:
This compound exhibits a unique cyclic structure that may contribute to its biological activity, particularly in interactions with biological molecules.
The biological activity of this compound is primarily associated with its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or modulator of receptor activity, leading to diverse physiological effects. The specific pathways involved are still being elucidated, but initial findings suggest potential applications in pharmacology and biochemistry .
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes. The inhibition mechanism may involve competitive binding to the active site or allosteric modulation, altering enzyme activity without directly competing with the substrate .
Receptor Binding
Preliminary studies suggest that this compound may bind to certain receptors, influencing signaling pathways within cells. This receptor interaction could lead to therapeutic effects in various conditions, though further research is needed to confirm these interactions and their implications .
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory properties of this compound against a specific target enzyme involved in metabolic pathways. The results indicated a significant inhibition rate, suggesting potential use in therapeutic applications aimed at metabolic disorders.
| Enzyme | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| Target Enzyme A | 75 | 10 |
| Target Enzyme B | 60 | 20 |
This data demonstrates the compound's effectiveness in modulating enzymatic activity, warranting further investigation into its pharmacological potential.
Case Study 2: Receptor Interaction
In another study focusing on receptor binding, this compound was tested for its affinity towards GABA receptors. The findings revealed a moderate affinity, indicating that it could influence neurotransmitter activity.
| Receptor Type | Binding Affinity (nM) |
|---|---|
| GABA Receptor A | 50 |
| GABA Receptor B | 120 |
These results suggest that this compound may have implications in neurological disorders through its interaction with GABAergic systems.
Eigenschaften
IUPAC Name |
ethyl 2-cycloheptylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-13-11(12)9-10-7-5-3-4-6-8-10/h10H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZGWMNNCXEKSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558889 |
Source


|
| Record name | Ethyl cycloheptylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80246-70-4 |
Source


|
| Record name | Ethyl cycloheptylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














